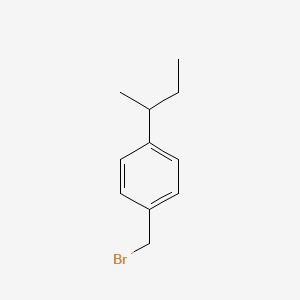
1-(Bromométhyl)-4-butan-2-ylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl compounds are generally used as intermediates for organic synthesis . They consist of a bromomethyl group attached to a larger molecule, which in this case is a butan-2-ylbenzene .
Synthesis Analysis
The synthesis of brominated compounds often involves the use of bromine or a bromine-containing compound. For example, bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-4-butan-2-ylbenzene .Molecular Structure Analysis
The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . These findings are relevant for understanding the molecular structure of 1-(Bromomethyl)-4-butan-2-ylbenzene .Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions. For instance, asymmetric bromination has been used to produce chiral dibromocyclohexanes . These studies provide insights into the types of reactions that 1-(Bromomethyl)-4-butan-2-ylbenzene might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.Applications De Recherche Scientifique
- (1-Bromoéthyl)benzène a été utilisé dans la polymérisation radicalaire contrôlée du styrène. Plus précisément, il joue un rôle crucial dans la polymérisation par transfert de chaîne par addition-fragmentation réversible (RAFT). Cette méthode permet la synthèse de copolymères séquencés bien définis en contrôlant le processus de polymérisation .
- En présence d'une guanidine cyclique chirale, (1-bromoéthyl)benzène participe à l'estérification asymétrique de l'acide benzoïque. Cette application met en évidence son rôle dans la création de composés chiraux .
- Les chercheurs ont utilisé le [1-(bromométhyl)cyclopropyl]méthanol (un dérivé de (1-bromoéthyl)benzène) dans la synthèse de cyclopropanes et d'hétérocycles. Ces composés trouvent des applications en chimie médicinale, en science des matériaux et en synthèse organique.
- (1-Bromoéthyl)benzène contribue à la préparation de membranes de tamis moléculaire polymère antimicrobiennes régénérables au chlore. Ces membranes ont des applications potentielles pour lutter contre la contamination microbienne et maintenir l'hygiène .
- Un nouveau dérivé de sulfonamide bicyclique, N-(1-(bromométhyl)-7,7-diméthylbicyclo[2.2.1]heptan-2-yl)benzènesulfonamide, est synthétisé en utilisant (1-bromoéthyl)benzène. Ce composé peut avoir des applications en chimie médicinale ou dans d'autres domaines connexes .
- [1-(Bromométhyl)cyclopropyl]méthanol a été utilisé comme agent alkylant en synthèse peptidique. Il facilite la modification des acides aminés et la création de molécules à base de peptides.
Polymérisation radicalaire contrôlée
Estérification asymétrique
Synthèse de cyclopropanes et d'hétérocycles
Membranes polymères antimicrobiennes
Dérivés de sulfonamide
Agent alkylant en synthèse peptidique
Mécanisme D'action
The mechanism of action of bromomethyl compounds often involves the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(bromomethyl)-4-butan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKWKPPDQKGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91345-53-8 |
Source


|
| Record name | 1-(bromomethyl)-4-(butan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
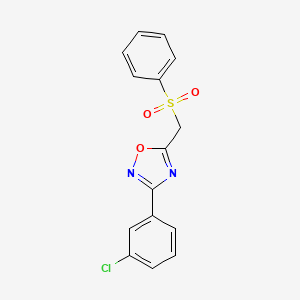

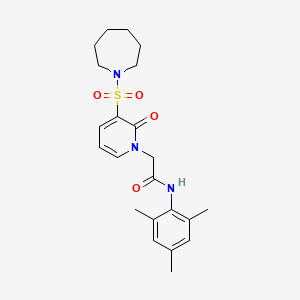
![4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2430821.png)
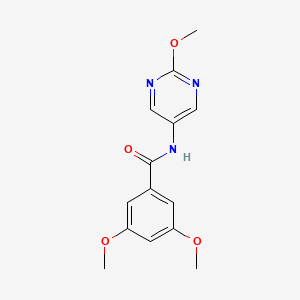
![2-{[2-(6-Fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2430825.png)
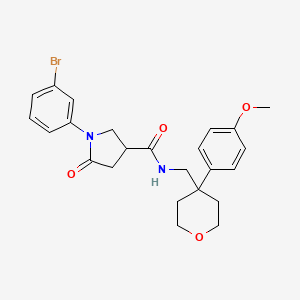
![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2430827.png)
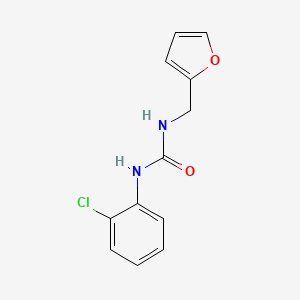
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2430829.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430830.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)
![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate](/img/structure/B2430835.png)
